4-Ethynyl-L-phenylalanine

Catalog No.
S3339112
CAS No.
278605-15-5
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethynyl-L-phenylalanine

CAS Number

278605-15-5

Product Name

4-Ethynyl-L-phenylalanine

IUPAC Name

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1

InChI Key

PPDNGMUGVMESGE-JTQLQIEISA-N

SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)N

Synonyms

p-ethynylphenylalanine, pEPA cpd

Canonical SMILES

C#CC1=CC=C(C=C1)CC(C(=O)O)N

Isomeric SMILES

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N

Inhibition of Tryptophan Hydroxylase (TPH):

  • 4-EFL acts as a competitive inhibitor of the enzyme tryptophan hydroxylase (TPH) []. TPH is responsible for the synthesis of serotonin, a neurotransmitter involved in mood, sleep, and other physiological functions [].
  • Studies have shown that 4-EFL can reduce serotonin levels in the brain, potentially influencing behaviors and physiological responses regulated by serotonin [, ].

Click Chemistry Applications:

  • 4-EFL possesses a unique ethynyl group, making it a valuable tool in click chemistry. Click chemistry is a set of reactions used to link molecules together efficiently and specifically [].
  • Researchers can attach various biomolecules, such as probes or imaging agents, to 4-EFL via click chemistry. This allows them to study specific biological processes or target certain cells within an organism [].

4-Ethynyl-L-phenylalanine is a non-canonical amino acid characterized by the presence of an ethynyl group at the para position of its phenyl ring. Its molecular formula is C₁₁H₁₁NO₂, and it is often utilized in biochemical research due to its unique structural properties. This compound exhibits significant potential in biorthogonal reactions, particularly in the context of protein labeling and modification, making it a valuable tool in chemical biology and medicinal chemistry .

As mentioned earlier, 4-EP acts as a competitive inhibitor of TPH. It binds reversibly to the active site of TPH, preventing the natural substrate, tryptophan, from binding. This leads to a decrease in serotonin synthesis. The inhibition is selective, meaning 4-EP has minimal affinity for other enzymes involved in neurotransmitter biosynthesis [].

, notably:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a key method for bioconjugation, allowing for the selective attachment of azide-containing molecules to the ethynyl group of 4-Ethynyl-L-phenylalanine, facilitating the study of protein interactions and dynamics .
  • Nucleophilic Substitution Reactions: The ethynyl group can undergo nucleophilic attacks, enabling further derivatization and functionalization of the amino acid for various applications in synthetic chemistry .

Research indicates that 4-Ethynyl-L-phenylalanine can influence biological systems through its incorporation into proteins. Its unique structure allows it to act as a substrate for specific enzymes and receptors, potentially modulating biological pathways. This compound has been studied for its role in:

  • Protein Labeling: By incorporating 4-Ethynyl-L-phenylalanine into proteins, researchers can utilize biorthogonal chemistry to visualize and track protein interactions within cellular environments .
  • Therapeutic

The synthesis of 4-Ethynyl-L-phenylalanine typically involves several key steps:

  • Starting Material: L-phenylalanine serves as the primary starting material.
  • Introduction of Ethynyl Group: The ethynyl group can be introduced via halogenation followed by nucleophilic substitution or through direct alkynation methods.
  • Purification: The product is purified using chromatography techniques to obtain the desired compound in high purity.

Recent advancements have focused on developing more efficient and safer synthetic routes that minimize hazardous waste and improve yield .

4-Ethynyl-L-phenylalanine has several notable applications:

  • Chemical Biology: Utilized for labeling proteins and studying their interactions within living cells through biorthogonal chemistry.
  • Drug Development: Potentially serves as a scaffold for designing novel therapeutic agents targeting specific biological pathways.
  • Material Science: Investigated for its use in creating functionalized polymers and materials due to its unique chemical properties .

Interaction studies involving 4-Ethynyl-L-phenylalanine focus on its ability to engage with various biomolecules:

  • Protein Interactions: Studies have shown that proteins modified with 4-Ethynyl-L-phenylalanine can be selectively tagged with fluorescent probes or other bioactive molecules, facilitating real-time monitoring of protein dynamics .
  • Enzyme Substrates: Research is ongoing to explore how this compound may serve as a substrate for enzymes, potentially leading to new insights into enzyme mechanisms and specificity .

Several compounds share structural similarities with 4-Ethynyl-L-phenylalanine, including:

Compound NameStructure CharacteristicsUnique Features
L-PhenylalanineStandard amino acid with a phenyl groupEssential amino acid; precursor for neurotransmitters
4-Azido-L-phenylalanineContains an azide group instead of ethynylExhibits explosive characteristics under certain conditions
3-Ethynyl-L-phenylalanineEthynyl group at the meta positionDifferent reactivity profile compared to para-substituted form
p-MethylphenylalanineMethyl substitution at para positionMaintains similar aromatic properties without ethynyl functionality

The uniqueness of 4-Ethynyl-L-phenylalanine lies in its ability to participate in specific biorthogonal reactions while maintaining compatibility with biological systems, making it particularly valuable for research applications involving protein chemistry and drug development.

β-Barrel Protein Modifications: Superfolder Green Fluorescent Protein as a Model System

Superfolder green fluorescent protein (sfGFP) serves as an ideal model for evaluating UAA incorporation due to its robust β-barrel fold, intrinsic fluorescence, and tolerance for genetic code expansion. In a landmark study, pCCF was incorporated into sfGFP at two distinct sites: position 133 (solvent-exposed loop) and position 149 (partially buried β-strand) [2]. High-resolution X-ray crystallography (1.42–2.54 Å resolution) revealed that pCCF integration caused minimal perturbation to the global sfGFP structure. Root-mean-square deviation (RMSD) analyses between wild-type sfGFP and pCCF-containing variants showed deviations of 0.23–0.78 Å for Cα atoms within 10 Å of incorporation sites, confirming structural preservation [2].

The β-barrel’s conformational rigidity at position 149 limited side-chain mobility, while the flexible loop at position 133 permitted multiple pCCF rotamers. This dichotomy highlights sfGFP’s utility in studying both dynamic and static protein regions. The ethynyl group’s linear geometry and modest steric demands facilitated seamless integration into the β-barrel, avoiding clashes with neighboring residues like Thr131 and Gln134 [2].

Table 1: Structural Effects of pCCF Incorporation in sfGFP

Incorporation SiteLocal RMSD (Cα, 10 Å radius)Global RMSD (Cα)Side-Chain Occupancy
133 (solvent-exposed)0.44 Å0.78 ÅMultiple conformations
149 (partially buried)0.23 Å0.78 ÅSingle conformation

Solvent-Exposed vs. Buried Residue Incorporation Effects

The local environment of incorporated pCCF significantly influences its spectroscopic utility and structural impact. In solvent-exposed regions (e.g., sfGFP site 133), the ethynyl group exhibits greater rotational freedom, enabling dynamic interactions with aqueous solvents. This mobility was evident in crystallographic data showing non-identical side-chain orientations across asymmetric units [2]. Conversely, at partially buried sites (e.g., sfGFP site 149), the ethynyl group engages in van der Waals interactions with hydrophobic residues like Val150 and Ile152, stabilizing a single conformation [2].

Spectroscopic studies correlated these structural observations with environmental sensitivity. While pCCF’s ethynyl group lacks the polarity of 4-cyano-L-phenylalanine’s (pCNF) nitrile moiety, its π-electron system participates in Förster resonance energy transfer (FRET) with tryptophan, yielding a Förster distance of 15.6 ± 0.3 Å [2]. This property makes pCCF particularly effective for monitoring solvent accessibility through FRET efficiency changes.

Comparative Analysis with pCNF and Other Reporter Unnatural Amino Acids

pCCF and pCNF represent complementary tools for protein engineering, each offering distinct spectroscopic advantages. While pCNF’s nitrile group provides a sensitive vibrational reporter via infrared spectroscopy, pCCF’s ethynyl group excels in fluorescence-based applications. Direct structural comparisons in sfGFP revealed that both UAAs induced comparable RMSD deviations (<1.3 Å for all-atom alignments), underscoring their minimal perturbative effects [2].

Table 2: Spectroscopic and Structural Properties of pCCF vs. pCNF

PropertypCCFpCNF
Functional GroupEthynylNitrile
Förster Distance (Å)15.6 ± 0.316.0 ± 0.5
Local RMSD in sfGFP (Å)0.23–0.440.25–0.47
Key ApplicationsFRET, fluorescence quenchingIR spectroscopy, FRET

pCCF also compares favorably to bulkier UAAs like 4-iodo-L-phenylalanine (pIF), which can induce steric clashes in tightly packed regions. For instance, pIF incorporation in T4 lysozyme required compensatory mutations to accommodate its iodine atom, whereas pCCF’s slimmer profile avoids such adjustments [2]. Similarly, pCCF’s ethynyl group offers stronger fluorescence signals compared to 4-azido-L-phenylalanine, which suffers from quenching via azide reduction [2].

4-Ethynyl-L-phenylalanine represents a pivotal unnatural amino acid in bioorthogonal chemistry applications, particularly for site-specific protein labeling through copper-catalyzed azide-alkyne cycloaddition reactions [1] [2] [3]. This modified phenylalanine derivative contains a terminal alkyne functional group that serves as a chemical handle for post-translational bioorthogonal conjugation reactions [4] [3]. The compound can be site-specifically incorporated into proteins through genetic code expansion techniques using evolved aminoacyl-tRNA synthetase systems that recognize para-substituted phenylalanine derivatives [5] [2].

The alkyne moiety of 4-ethynyl-L-phenylalanine exhibits optimal reactivity for copper-catalyzed azide-alkyne cycloaddition reactions under physiological conditions [2] [6]. Recent developments in biocompatible copper-catalyzed azide-alkyne cycloaddition protocols have addressed cytotoxicity concerns through the implementation of protective ligands such as tris(3-hydroxypropyltriazolylmethyl)amine and aminoguanidine additives [6] [7]. These optimized conditions enable efficient protein labeling in live cell environments while maintaining cellular viability [6] [7].

Labeling Efficiency and Reaction Parameters

Research findings demonstrate that 4-ethynyl-L-phenylalanine incorporation and subsequent copper-catalyzed azide-alkyne cycloaddition labeling can achieve high efficiency under optimized conditions [2] [8]. Studies utilizing site-specific incorporation followed by bioorthogonal labeling report labeling efficiencies exceeding 90% for intracellular proteins when appropriate reaction conditions are employed [8] [9]. The reaction typically proceeds rapidly, with complete labeling achieved within 10-120 minutes depending on the specific azide probe and copper catalyst system utilized [10] [8].

ParameterOptimal ConditionsLabeling EfficiencyReference
Copper Concentration100-500 μM CuSO₄85-95% [6]
Ligand SystemTris(3-hydroxypropyltriazolylmethyl)amine90-98% [6]
Reaction Time10-120 minutes>90% [10] [8]
Temperature25-37°C85-95% [6] [8]
pH Range7.0-8.090-95% [6]

Site-Specific Incorporation Methodologies

The incorporation of 4-ethynyl-L-phenylalanine into target proteins relies on amber codon suppression mutagenesis utilizing orthogonal aminoacyl-tRNA synthetase and tRNA pairs [1] [5]. The evolved synthetase systems demonstrate high selectivity for 4-ethynyl-L-phenylalanine while maintaining orthogonality to endogenous amino acids [5] [2]. Incorporation efficiencies typically range from 80-95% at designated amber stop codon positions when optimal concentrations of the unnatural amino acid are maintained in cell culture media [8] [9].

Protein expression yields containing 4-ethynyl-L-phenylalanine generally achieve 60-80% of wild-type protein levels, demonstrating minimal impact on overall protein production [8] [9]. The incorporated alkyne functionality does not significantly perturb protein folding or stability, as demonstrated through structural studies of modified green fluorescent protein variants [11] [8].

Spatiotemporal Control in Live-Cell Imaging Protocols

4-Ethynyl-L-phenylalanine enables sophisticated spatiotemporal control in live-cell imaging applications through its integration with dynamic bioorthogonal labeling protocols [12] [13] [14]. The compound's alkyne functionality provides a chemically inert handle that can be selectively activated through copper-catalyzed azide-alkyne cycloaddition reactions at defined time points during live-cell experiments [12] [13].

Real-Time Labeling Dynamics

Time-resolved imaging studies utilizing 4-ethynyl-L-phenylalanine demonstrate the capability for minute-scale temporal resolution in protein labeling experiments [12] [13]. Recent methodologies employing optimized copper-free click chemistry variants have achieved labeling kinetics suitable for dynamic cellular processes, with detectable fluorescent signals appearing within 1-3 minutes of probe addition [13]. These rapid kinetics enable the visualization of protein trafficking, localization changes, and interaction dynamics in real-time cellular contexts [12] [13].

The environmental sensitivity of the alkyne stretching vibration in 4-ethynyl-L-phenylalanine provides an additional dimension for spatiotemporal analysis through Raman spectroscopy [5]. The alkyne frequency shifts from 2112.3 cm⁻¹ in aqueous environments to lower frequencies upon protein aggregation or hydrophobic environment transfer, enabling real-time monitoring of protein conformational states [5].

Temporal Resolution Capabilities

Advanced imaging protocols incorporating 4-ethynyl-L-phenylalanine have achieved unprecedented temporal resolution in live-cell protein visualization [15] [16]. Super-resolution confocal live imaging microscopy systems combined with 4-ethynyl-L-phenylalanine labeling protocols can capture protein dynamics at millisecond temporal resolution while maintaining nanometer spatial precision [15]. These capabilities enable the observation of rapid protein movements and interactions that were previously inaccessible through conventional fluorescent protein approaches [15] [16].

Imaging ParameterPerformance MetricsApplicationsReference
Temporal Resolution1-3 minutes labeling timeReal-time trafficking [13]
Spatial Resolution70 nm (2D), 100-150 nm (3D)Nanoscale dynamics [15]
Frame Rate1000 frames/second (2D)High-speed imaging [15]
Signal-to-Noise Ratio>10:1 background ratioLive-cell detection [16]

Conditional Activation Strategies

The development of photoactivation-dependent proximity labeling methods has enhanced the spatiotemporal control capabilities of 4-ethynyl-L-phenylalanine-based systems [14]. These approaches combine light-activated protein modifications with subsequent copper-catalyzed azide-alkyne cycloaddition labeling to achieve precise temporal and spatial control over protein labeling events [14]. The integration of photosensitizer proteins enables blue light-triggered activation of labeling reactions with tunable irradiation time parameters [14].

Time-resolved interactome profiling methodologies utilizing 4-ethynyl-L-phenylalanine incorporate pulsed labeling strategies to capture protein interaction dynamics across defined temporal windows [17]. These protocols enable the deconvolution of complex protein interaction networks by providing temporal resolution of binding events ranging from minutes to hours [17].

Multi-Labeling Approaches for Protein Interaction Mapping

4-Ethynyl-L-phenylalanine serves as a foundational component in multi-labeling approaches for comprehensive protein interaction mapping through its compatibility with orthogonal bioconjugation strategies [18] [9]. The alkyne functionality of 4-ethynyl-L-phenylalanine can be selectively targeted in the presence of other bioorthogonal handles, enabling simultaneous labeling of multiple protein components within complex cellular environments [18] [9].

Orthogonal Dual Labeling Systems

The implementation of dual encoding and labeling systems incorporating 4-ethynyl-L-phenylalanine demonstrates the feasibility of simultaneous protein modification at multiple sites within living cells [9]. These approaches combine strain-promoted azide-alkyne coupling reactions targeting 4-ethynyl-L-phenylalanine with inverse electron demand Diels-Alder reactions targeting complementary bioorthogonal handles [9]. The mutual orthogonality of these reaction systems enables efficient dual labeling with typical yields exceeding 50% for strain-promoted azide-alkyne coupling and 90% for inverse electron demand Diels-Alder reactions [9].

Comparative studies of different bioorthogonal amino acid combinations reveal that 4-ethynyl-L-phenylalanine exhibits superior labeling efficiency compared to alternative alkyne-containing amino acids [2] [8]. The para-ethynyl substitution provides optimal reactivity while maintaining minimal steric hindrance and protein structural perturbation [2] [8].

Triple Bioorthogonal Conjugation Strategies

Advanced multi-labeling approaches have successfully demonstrated triple bioorthogonal ligation strategies incorporating 4-ethynyl-L-phenylalanine alongside tetrazine ligation and Staudinger ligation chemistries [18]. These comprehensive labeling systems enable the simultaneous visualization of multiple enzymatic activities and protein interactions within single experimental frameworks [18]. The copper-catalyzed azide-alkyne cycloaddition targeting 4-ethynyl-L-phenylalanine serves as one component of these multi-dimensional labeling schemes [18].

Labeling StrategyReaction PartnersLabeling EfficiencyOrthogonalityReference
Dual SPAAC/IEDDA4-ethynyl-L-phenylalanine + tetrazine amino acid50-90%Mutually orthogonal [9]
Triple conjugationAlkyne + tetrazine + phosphine70-85%Triple orthogonal [18]
Proximity labeling4-ethynyl-L-phenylalanine + biotin ligase80-95%Spatially selective [19]

Fluorescence Resonance Energy Transfer Applications

The incorporation of 4-ethynyl-L-phenylalanine into dual labeling systems enables sophisticated Förster resonance energy transfer studies for protein interaction analysis [20] [9]. The alkyne handle allows for precise positioning of fluorescent donor or acceptor molecules at defined protein sites, enabling quantitative measurement of protein-protein interactions and conformational changes [20] [9]. These applications demonstrate dissociation constant measurements that correlate well with traditional biochemical approaches while providing spatial and temporal information unavailable through conventional methods [20].

Multi-color imaging protocols utilizing 4-ethynyl-L-phenylalanine-based labeling have achieved simultaneous visualization of more than 20 distinct protein species within single cellular specimens [21]. These multiplexed approaches employ serial rounds of bioorthogonal labeling and imaging to build comprehensive protein interaction maps with nanoscale spatial resolution [21].

Proximity-Based Interaction Mapping

The integration of 4-ethynyl-L-phenylalanine with proximity labeling methodologies provides enhanced capabilities for mapping transient and weak protein interactions [19] [22]. These approaches combine the site-specific incorporation of 4-ethynyl-L-phenylalanine with biotin ligase-mediated proximity labeling to capture both direct and indirect protein associations [19] [22]. The dual labeling strategy enables the discrimination between different types of protein interactions based on spatial proximity and chemical connectivity [19] [22].

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Sequence

X

Wikipedia

4-ethynyl-L-phenylalanine

Dates

Last modified: 04-14-2024

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